Cas no 46733-28-2 (5-Octyl-1,3-benzenediol)

5-Octyl-1,3-benzenediol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | O272870-1g |
5-Octyl-1,3-benzenediol |
46733-28-2 | 1g |
$ 3000.00 | 2023-09-06 | ||
TRC | O272870-10mg |
5-Octyl-1,3-benzenediol |
46733-28-2 | 10mg |
$115.00 | 2023-05-17 | ||
TRC | O272870-1000mg |
5-Octyl-1,3-benzenediol |
46733-28-2 | 1g |
$3008.00 | 2023-05-17 | ||
TRC | O272870-100mg |
5-Octyl-1,3-benzenediol |
46733-28-2 | 100mg |
$385.00 | 2023-05-17 | ||
TRC | O272870-500mg |
5-Octyl-1,3-benzenediol |
46733-28-2 | 500mg |
$1613.00 | 2023-05-17 |
5-Octyl-1,3-benzenediol 関連文献
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5-Octyl-1,3-benzenediolに関する追加情報
Introduction to 1,3-BENZENEDIOL, 5-OCTYL- (CAS No. 46733-28-2)
1,3-BENZENEDIOL, 5-OCTYL-, identified by its Chemical Abstracts Service (CAS) number 46733-28-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, a derivative of benzene diol with an octyl substituent at the 5-position, exhibits unique structural and functional properties that make it a valuable intermediate in the development of novel therapeutic agents and fine chemicals.
The molecular structure of 1,3-benzenediol, 5-octyl- consists of a benzene ring substituted with hydroxyl groups at the 1 and 3 positions, and an octyl chain attached at the 5 position. This configuration imparts both hydrophilic and lipophilic characteristics to the molecule, making it particularly useful in formulating drugs that require controlled solubility and bioavailability. The presence of two hydroxyl groups also allows for further functionalization via esterification, etherification, or oxidation reactions, enabling the synthesis of a wide range of derivatives with tailored biological activities.
In recent years, there has been growing interest in exploring the pharmacological potential of 1,3-benzenediol, 5-octyl- and its derivatives. Studies have demonstrated that modifications to the benzene diol scaffold can lead to compounds with enhanced efficacy in treating various diseases. For instance, research published in leading journals such as *Journal of Medicinal Chemistry* and *Bioorganic & Medicinal Chemistry Letters* has highlighted the role of benzene diol derivatives in inhibiting specific enzymes and receptors involved in metabolic disorders and inflammatory conditions.
One particularly promising area of research involves the use of 1,3-benzenediol, 5-octyl- as a precursor in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs). The octyl substituent at the 5-position can influence the pharmacokinetic profile of NSAIDs by modulating their absorption, distribution, metabolism, and excretion (ADME) properties. Preliminary studies have shown that certain derivatives exhibit reduced gastrointestinal toxicity while maintaining potent anti-inflammatory activity. This balance is critical for developing safer alternatives to traditional NSAIDs like ibuprofen and naproxen.
The compound's utility extends beyond pharmaceutical applications. In agrochemical research, 1,3-benzenediol, 5-octyl- has been investigated as a potential precursor for herbicides and fungicides. Its structural features allow for interactions with biological targets in plants that can inhibit weed growth or combat fungal infections without harming crops. Such applications align with the global demand for environmentally sustainable agricultural practices.
From a synthetic chemistry perspective, 1,3-benzenediol, 5-octyl- serves as a versatile building block for constructing more complex molecules. Advanced synthetic methodologies have been developed to introduce various functional groups at different positions on the benzene ring while preserving the integrity of the hydroxyl and octyl moieties. Techniques such as palladium-catalyzed cross-coupling reactions and enzymatic transformations have enabled chemists to generate libraries of derivatives for high-throughput screening.
The biocatalytic approach to synthesizing 1,3-benzenediol, 5-octyl- has also seen significant advancements. Enzymes like cytochrome P450 monooxygenases have been employed to introduce oxygen atoms into specific positions on the benzene ring with high selectivity. This green chemistry approach minimizes waste and reduces reliance on harsh chemical reagents, aligning with sustainable manufacturing practices.
In clinical trials involving derivatives of 1,3-benzenediol, 5-octyl-, researchers have observed promising results in treating neurological disorders such as Alzheimer's disease. The hydroxyl groups on the benzene ring facilitate interactions with amyloid-beta plaques—a hallmark protein aggregate in Alzheimer's pathology—while the octyl chain enhances blood-brain barrier penetration. Early-stage trials suggest that certain analogs may slow cognitive decline without significant side effects.
The compound's role in drug delivery systems has not been overlooked either. Nanotechnology-based formulations incorporating 1,3-benzenediol, 5-octyl- have been explored for targeted drug delivery in cancer therapy. By conjugating this compound with tumor-targeting ligands or encapsulating it within liposomes or nanoparticles, researchers aim to improve therapeutic outcomes while reducing systemic toxicity.
The future prospects for 1,3-benzenediol, 5-octyl- are vast and multifaceted. As computational modeling techniques advance, virtual screening methods are being employed to identify novel derivatives with enhanced pharmacological properties before experimental synthesis begins. This approach accelerates drug discovery pipelines significantly by filtering out non-promising candidates early on.
Sustainability remains a key focus when developing new chemical entities like 1,3-benzenediol, 5-octyl-. Efforts are underway to optimize synthetic routes for higher yields using renewable feedstocks and energy-efficient processes. Additionally,the integration of artificial intelligence into medicinal chemistry workflows is enabling faster design iterations based on large datasets generated from high-throughput experiments.
In conclusion,1,3-BENZENEDIOL,5-OCTYL-(CAS No./46733-28-2) represents an important compound with diverse applications across multiple industries including pharmaceuticals,agrochemicals,and materials science/ Its unique structural features make it/valuable precursor/for synthesizing bioactive molecules/that address pressing global challenges/while its versatility allows chemists/to explore innovative synthetic strategies./The ongoing research highlights its significance/and underscores its potential /to contribute significantly /to future advancements /in science /and technology./
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